molecular formula C15H15N3O3S B2405169 (E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one CAS No. 36937-42-5

(E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one

Cat. No. B2405169
CAS RN: 36937-42-5
M. Wt: 317.36
InChI Key: CJRHUXADOURCCB-JLHYYAGUSA-N
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Description

(E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, which make it suitable for use in various laboratory experiments. In

Scientific Research Applications

Anticancer Activity

Thiazolidinone derivatives, similar in structure to the specified compound, have been investigated for their anticancer properties. For instance, N-substituted indole derivatives exhibited significant anticancer activity against MCF-7 human breast cancer cell line through the inhibition of topoisomerase-I enzyme, highlighting the potential of thiazolidinone scaffolds in cancer therapy (Kumar & Sharma, 2022).

Antimicrobial and Antifungal Activities

Thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives, which share structural features with the compound , have shown significant antibacterial and antifungal activities against a variety of microorganisms. This suggests their potential as broad-spectrum antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Antitubercular and Antimicrobial Agents

Further research into thiazolidinone derivatives has revealed their efficacy as antitubercular and antimicrobial agents. Their synthesis from 2-amino-5-nitrothiazole and subsequent screening against Mycobacterium tuberculosis, along with selected bacteria and fungi, indicates their therapeutic potential in treating tuberculosis and microbial infections (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).

Antioxidant Properties

Studies on thiazolidinone derivatives have also explored their antioxidant capabilities. For example, derivatives synthesized and characterized for their antioxidant efficiency suggest the potential application of these compounds in protecting against oxidative stress, a contributing factor to various chronic diseases (Mohammed, Attia, Nessim, Shaaban, & El-Bassoussi, 2019).

Antileishmanial Activity

The synthesis of thiazolidinone derivatives with piperazinyl-linked benzamidine substituents has led to compounds with notable antileishmanial activity against Leishmania major. This highlights the potential of thiazolidinone-based compounds in the development of new treatments for leishmaniasis, a neglected tropical disease (Tahghighi et al., 2011).

properties

IUPAC Name

(5E)-5-[(3-nitrophenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-14-13(10-11-5-4-6-12(9-11)18(20)21)22-15(16-14)17-7-2-1-3-8-17/h4-6,9-10H,1-3,7-8H2/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRHUXADOURCCB-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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